1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H22BrN3O3 and its molecular weight is 456.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is a derivative of benzylpiperazine class compounds , which are known to affect the central and autonomic nervous systems .
Mode of Action
Benzylpiperazines, the class of compounds to which it belongs, are known to affect the central and autonomic nervous systems, influencing blood pressure and smooth muscle activity .
Result of Action
As a derivative of benzylpiperazines, it may exhibit euphoric and stimulant properties .
Biological Activity
The compound 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic derivative belonging to the class of pyrrolopyrazines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Research indicates that compounds similar to This compound may exert their biological effects through various mechanisms:
- Inhibition of Protein Kinases : Certain derivatives have been shown to inhibit kinases involved in tumor progression and inflammation.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
- Modulation of Neurotransmitter Systems : Some studies suggest that similar compounds can influence neurotransmitter levels, potentially affecting mood and cognition.
Anticancer Properties
A significant area of research has focused on the anticancer properties of this compound:
- In Vitro Studies : The compound has been evaluated against various cancer cell lines. For instance, it demonstrated cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values indicating moderate to high efficacy.
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Recent studies have indicated potential neuroprotective effects:
- Neuroprotection Assays : In models of oxidative stress-induced neuronal damage, the compound showed a significant reduction in cell death.
Assay Type | Effect Observed | Reference |
---|---|---|
Oxidative Stress Model | 30% reduction in apoptosis | |
Neuroinflammation Model | Decreased TNF-alpha levels |
Toxicological Studies
While promising, toxicological assessments are crucial:
- Acute Toxicity Tests : High doses resulted in oxidative stress in liver and gill tissues in fish models, indicating potential environmental toxicity at elevated concentrations .
Safety Profile
The safety profile is still under investigation; however, initial studies suggest that lower concentrations exhibit minimal adverse effects on normal cells.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c1-28-17-9-10-18(20(14-17)29-2)24-22(27)26-13-12-25-11-3-4-19(25)21(26)15-5-7-16(23)8-6-15/h3-11,14,21H,12-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCPVHWGIBIHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.